molecular formula C17H14FN3O4 B10895326 Methyl 2-({[3-(2-fluorophenyl)-6-methylisoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate

Methyl 2-({[3-(2-fluorophenyl)-6-methylisoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate

Cat. No.: B10895326
M. Wt: 343.31 g/mol
InChI Key: ZFTNMGNDGPRDPA-UHFFFAOYSA-N
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Description

Methyl 2-({[3-(2-fluorophenyl)-6-methylisoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, an isoxazole ring, and a pyridine moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[3-(2-fluorophenyl)-6-methylisoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Methyl 2-({[3-(2-fluorophenyl)-6-methylisoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-({[3-(2-fluorophenyl)-6-methylisoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[3-(2-fluorophenyl)-6-methylisoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for further study.

Properties

Molecular Formula

C17H14FN3O4

Molecular Weight

343.31 g/mol

IUPAC Name

methyl 2-[[3-(2-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]acetate

InChI

InChI=1S/C17H14FN3O4/c1-9-7-11(16(23)19-8-13(22)24-2)14-15(21-25-17(14)20-9)10-5-3-4-6-12(10)18/h3-7H,8H2,1-2H3,(H,19,23)

InChI Key

ZFTNMGNDGPRDPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3F)C(=O)NCC(=O)OC

Origin of Product

United States

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